(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Scientific Research Applications
Metabolic Stability and Drug Development
- Microsomal Epoxide Hydrolase-Catalyzed Hydration : The study of a spiro oxetane-containing compound, similar to the mentioned chemical structure, highlighted the enzymes catalyzing the biotransformation of oxetane moieties. This research is pivotal for the pharmaceutical industry as it aids in understanding how to improve the physicochemical parameters and metabolic stability of drug candidates. The study found that microsomal epoxide hydrolase plays a significant role in the hydration and ring-opening of oxetanyl moieties, suggesting a potential pathway for drug metabolism and detoxification (Li et al., 2016).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Novel azetidinones were synthesized and evaluated for their antibacterial and antifungal activities. This study's compounds underwent structural analysis and demonstrated significant potential in combating various microbial strains, indicating their usefulness in developing new antimicrobial agents (Prajapati & Thakur, 2014).
Drug-likeness and Microbial Investigation
- In Silico Drug-likeness Prediction : A research initiative synthesized a library of compounds for microbial investigation, emphasizing the importance of in silico ADME prediction properties. This approach helps in understanding the drug-likeness of new compounds, thereby streamlining the drug development process by identifying candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The study also highlighted the compounds' antimicrobial activities, providing insights into their potential therapeutic applications (Pandya et al., 2019).
Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral effects . The presence of the oxadiazole ring in a compound can influence its reactivity and interactions with biological targets .
Azetidines
Azetidines are organic compounds containing a four-membered ring with one nitrogen and three carbon atoms. They are used as building blocks in the synthesis of various biologically active compounds .
Thiophenes
Thiophenes are aromatic compounds that contain a five-membered ring with four carbon atoms and one sulfur atom. They are known to have various biological activities and are used in the synthesis of pharmaceuticals and dyes .
Benzyl groups
The benzyl group in the compound is an aromatic ring attached to a methylene (-CH2-) group. This group can influence the lipophilicity of the compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(13-6-7-23-11-13)20-9-14(10-20)16-18-15(19-22-16)8-12-4-2-1-3-5-12/h1-7,11,14H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZLJMGQVBKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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